molecular formula C16H16ClNO2 B192876 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide CAS No. 33924-49-1

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Cat. No.: B192876
CAS No.: 33924-49-1
M. Wt: 289.75 g/mol
InChI Key: MTPTUMXFGUUUSZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by the presence of a chloro group, a methoxy group, and a phenylethyl group attached to a benzamide core. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-(2-phenylethyl)benzamide, while reduction of the chloro group can produce 2-methoxy-N-(2-phenylethyl)benzamide .

Scientific Research Applications

Chemistry

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, facilitating the formation of more complex molecular structures. Its role as an intermediate is particularly significant in the pharmaceutical industry, where it aids in synthesizing drugs targeting specific receptors or enzymes.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that related compounds may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth, indicating that this compound may warrant further exploration for anticancer applications .

Medicine

As a metabolite of the antidiabetic drug glyburide, this compound plays a crucial role in diabetes management. It interacts with the NLRP3 inflammasome, inhibiting its activity, which can lead to reduced inflammation—a critical factor in various diseases including diabetes and autoimmune disorders .

Case Studies and Research Findings

Several studies highlight the compound's applications:

  • Inflammation Studies : Research shows that compounds inhibiting the NLRP3 inflammasome can reduce inflammatory markers in disease models, suggesting that this compound may have similar therapeutic effects .
  • Anticancer Research : Investigations into analogs of this compound have demonstrated efficacy in inhibiting tumor growth in vivo, supporting its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
  • 5-Chloro-2-ethoxy-N-(2-phenylethyl)benzamide
  • 5-Chloro-2-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups on the benzamide core allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C₁₆H₁₆ClNO₂. It is primarily recognized as a metabolite of glyburide, an antidiabetic medication. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chloro Group : Contributes to its reactivity and biological interactions.
  • Methoxy Group : Enhances lipophilicity, influencing its absorption and distribution.
  • Phenylethyl Moiety : Provides structural diversity, potentially affecting biological activity.

This compound has been studied for its interaction with the NLRP3 inflammasome , a key component in the immune response. Inhibition of this inflammasome may lead to reduced inflammation and potential therapeutic effects in conditions such as autoimmune diseases.

Key Findings on Mechanism:

  • Target : NLRP3 inflammasome
  • Mode of Action : Inhibits NLRP3 activity, thereby modulating inflammatory responses.
  • Biochemical Pathways : Primarily affects pathways related to inflammation and cellular stress responses.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The inhibition of the NLRP3 inflammasome may also contribute to anticancer effects by modulating tumor microenvironments and immune responses .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
GlyburideSulfonylurea derivativeKnown antidiabetic agent
4-Chloro-N-(2-phenylethyl)anilineChlorine substitution on anilinePotentially different biological activity
N-(4-Methylphenyl)-5-chloro-2-methoxybenzamideMethyl substitution on phenyl groupVariation in lipophilicity and binding

Pharmacokinetics

Glyburide is well absorbed orally and extensively metabolized in the liver, leading to the formation of this compound. Understanding its pharmacokinetics is crucial for assessing its therapeutic potential and safety profile.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Coupling : Reaction between 5-chloro-2-methoxybenzoic acid and 2-phenylethylamine using coupling agents like DCC and catalysts such as DMAP in dichloromethane.
    • Reaction conditions typically involve stirring at room temperature for several hours to yield the desired product.

Case Studies and Research Findings

  • Inflammation Studies : Research indicates that compounds inhibiting the NLRP3 inflammasome can reduce inflammatory markers in various disease models, suggesting that this compound may have similar effects.
  • Anticancer Research : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth in vivo, warranting further exploration into this compound's potential anticancer applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPTUMXFGUUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187547
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33924-49-1
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33924-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Record name 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
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Synthesis routes and methods I

Procedure details

A process for preparing p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide which comprises the steps of methylating 5-chlorosalicylic acid to methyl-5-chloro-2-methoxybenzoate, treating methyl-5-chloro-2-methoxybenzoate with phenethylamine to obtain N-phenethyl-5-chloro-2-methoxybenzamide, subjecting said N-phenethyl-5-chloro-2-methoxybenzamide to chlorosulfonation and aminolysis to yield p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide.
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Synthesis routes and methods II

Procedure details

3.0 g phenethylamine, 5.0 g 5-chloro-2-methoxy-benzoic acid, and 2.72 ml triethylamine were dissolved in 100 ml dimethylformamide. 8.80 g O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N′,N′-tetramethyluronium tetrafluoroborate were added portionwise. The reaction mixture is stirred at room temperature for three hours. 300 ml ethyl acetate were added and the mixture was washed three times with portions of 50 ml saturated NaHCO3 solution and brine. The organic phase was dried over MgSO4 and then the solvent was removed in vacuo to obtain 6.5 g 5-Chloro-2-methoxy-N-phenethyl-benzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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